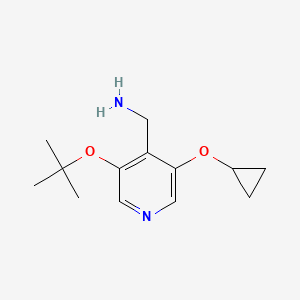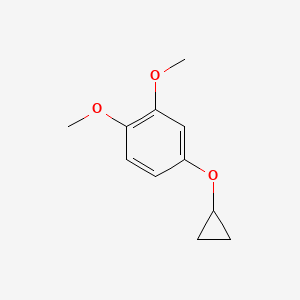
4-Cyclopropoxy-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-1,2-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with cyclopropoxy and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1,2-dimethoxybenzene typically involves the cyclopropylation of 1,2-dimethoxybenzene. One common method is the Friedel-Crafts alkylation, where cyclopropyl chloride reacts with 1,2-dimethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nitration: Nitro derivatives.
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Scientific Research Applications
4-Cyclopropoxy-1,2-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and cyclopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dimethoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain contexts.
4-Cyclopropyl-1,2-dimethoxybenzene: Similar structure but with a cyclopropyl group instead of cyclopropoxy, affecting its reactivity and interactions.
1,4-Dimethoxybenzene: Different substitution pattern, leading to different chemical and physical properties.
Uniqueness: 4-Cyclopropoxy-1,2-dimethoxybenzene’s unique combination of cyclopropoxy and methoxy groups provides distinct steric and electronic effects, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H14O3/c1-12-10-6-5-9(7-11(10)13-2)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
SXKBHUVSWHKFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


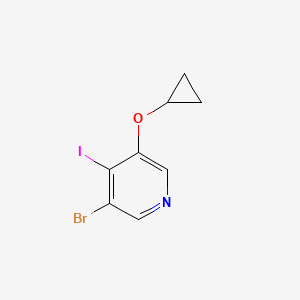
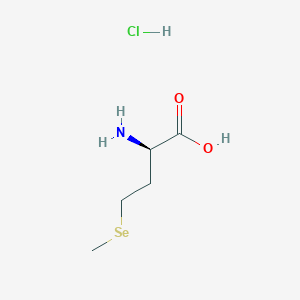
![(1S,10S)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B14813637.png)
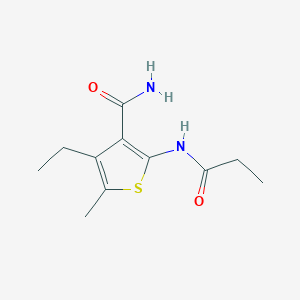
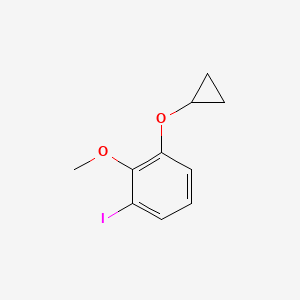
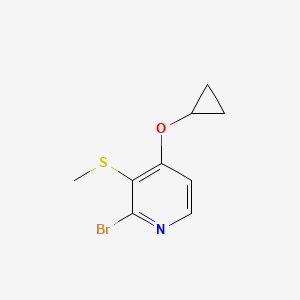
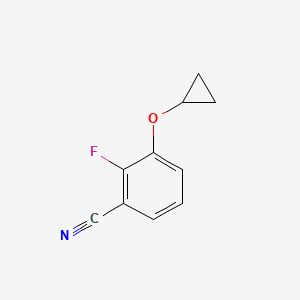
![Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B14813650.png)
![2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B14813655.png)
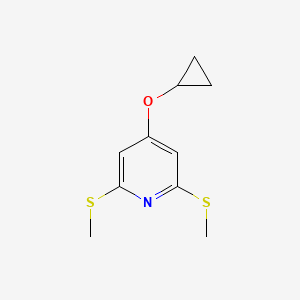
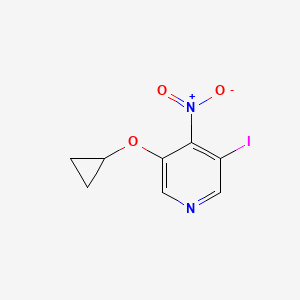
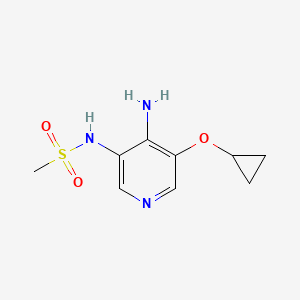
![2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)
